Biochemical Ki Potency on Wild-Type and G2019S LRRK2
BMPPB-32 inhibits wild-type LRRK2 with an apparent Ki of 1.5 nM and the hyperactive G2019S mutant with a Ki of 6 nM in a LanthaScreen biochemical assay, placing it among the most potent LRRK2 reference inhibitors . For comparison, LRRK2-IN-1 demonstrates IC50 values of 13 nM (WT) and 6 nM (G2019S) in a comparable ATP-site competition binding assay, though Ki values are not directly equivalent to IC50s due to differing ATP concentrations .
| Evidence Dimension | Biochemical inhibition constant (Ki) |
|---|---|
| Target Compound Data | BMPPB-32: WT Ki = 1.5 nM; G2019S Ki = 6 nM |
| Comparator Or Baseline | LRRK2-IN-1: WT IC50 = 13 nM; G2019S IC50 = 6 nM (ATP-site competition binding assay) |
| Quantified Difference | BMPPB-32 WT Ki (1.5 nM) suggests substantially tighter binding than LRRK2-IN-1's WT IC50 (13 nM); comparable G2019S potency |
| Conditions | LanthaScreen biochemical assay (BMPPB-32); in vitro ATP-site competition binding assay at 0.1 mM ATP (LRRK2-IN-1) |
Why This Matters
Higher intrinsic affinity for wild-type LRRK2 translates to lower compound consumption and more efficient target inhibition at lower concentrations in biochemical and cellular assay workflows.
- [1] Afsari F, Christensen KV, Smith GP, et al. Abnormal visual gain control in a Parkinson's disease model. Hum Mol Genet. 2014;23(17):4465-4478. doi:10.1093/hmg/ddu159. View Source
